molecular formula C11H10BrNO2 B8492370 4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 869897-99-4

4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No. B8492370
M. Wt: 268.11 g/mol
InChI Key: FJGUMINAPDFUIP-UHFFFAOYSA-N
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Patent
US07915288B2

Procedure details

NBS (6.9 g, 40 mmol) is added in one portion to ice-cold suspension of 6-methoxy-3-methyl-2H-isoquinolin-1-one (6.7 g, 35 mmol) in AcOH (100 ml). The ice bath is removed, and after 1 h, the mixture is concentrated in vacuo. The residue is diluted with water (40 ml) and basified with 10N—NaOH to pH 12. The resulting white solid is filtered and dried to give 9.3 g of 4-bromo-6-methoxy-3-methyl-2H-isoquinolin-1-one. 1H NMR (CDCl3) 8.10 (d, 1H), 7.14 (s, 1H), 7.08 (d, 1H), 3.89 (s, 3H), 2.37 (s, 3H).
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[NH:16][C:15]([CH3:22])=[CH:14]2>CC(O)=O>[Br:8][C:14]1[C:13]2[C:18](=[CH:19][CH:20]=[C:11]([O:10][CH3:9])[CH:12]=2)[C:17](=[O:21])[NH:16][C:15]=1[CH3:22]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
6.7 g
Type
reactant
Smiles
COC=1C=C2C=C(NC(C2=CC1)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath is removed
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with water (40 ml)
FILTRATION
Type
FILTRATION
Details
The resulting white solid is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(NC(C2=CC=C(C=C12)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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